molecular formula C14H21NO5S B15285377 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane CAS No. 153923-43-4

2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane

Cat. No.: B15285377
CAS No.: 153923-43-4
M. Wt: 315.39 g/mol
InChI Key: QMCZMSKKAHWYBJ-UHFFFAOYSA-N
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Description

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acid derivatives often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

    Deprotection Reactions: TFA in dichloromethane is commonly used for Boc deprotection. The reaction is usually performed at room temperature.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amine derivative after the removal of the Boc group.

Scientific Research Applications

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate primarily involves the protection and deprotection of the amino group The Boc group provides stability to the amino group during various chemical reactions, preventing unwanted side reactions

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl acetate
  • ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl chloride
  • ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl bromide

Uniqueness

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to acetate, chloride, or bromide. This makes it more reactive in substitution reactions, allowing for more efficient synthesis of complex molecules.

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(4,17)18)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCZMSKKAHWYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153923-43-4
Record name 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83DV839RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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